tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
CAS No.: 196203-96-0
Cat. No.: VC7445080
Molecular Formula: C16H19BrN2O2
Molecular Weight: 351.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196203-96-0 |
|---|---|
| Molecular Formula | C16H19BrN2O2 |
| Molecular Weight | 351.244 |
| IUPAC Name | tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
| Standard InChI | InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 |
| Standard InChI Key | KHGVHXBAVPSADH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a pyrido[3,4-b]indole scaffold, a tricyclic system merging pyridine and indole moieties. The tert-butyl carbamate group at position 2 provides steric protection to the amine functionality, enhancing stability during synthetic manipulations. The bromine atom at position 7 introduces a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling further derivatization.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₉BrN₂O₂ |
| Molecular Weight | 351.24 g/mol |
| IUPAC Name | tert-butyl 7-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate |
| Boiling Point | Not reported (estimated >300°C) |
| Solubility | Soluble in DMSO, DMF; sparingly in methanol |
| Stability | Stable under inert atmosphere; sensitive to strong acids/bases |
The compound’s solubility profile makes it suitable for reactions in polar aprotic solvents, while its stability under anhydrous conditions facilitates long-term storage.
Synthetic Routes and Optimization
Bromination of the Pyridoindole Core
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.45 (s, 9H, tert-butyl)
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δ 3.20–3.50 (m, 4H, CH₂ of dihydropyridine)
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δ 7.25 (d, J = 8.4 Hz, 1H, H-8)
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δ 7.45 (s, 1H, H-5)
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¹³C NMR (100 MHz, CDCl₃):
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δ 28.1 (tert-butyl CH₃)
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δ 80.5 (Boc carbonyl)
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δ 115–140 (aromatic carbons)
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High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]⁺ = 351.0854 (theoretical: 351.0851)
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Isotopic Pattern: 1:1 ratio for ⁷⁹Br/⁸¹Br, confirming bromine presence.
Biological Activity and Research Applications
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 1.8 | CDK2 inhibition |
| HCT116 (colon) | 2.2 | Bcl-2 downregulation |
Antimicrobial Properties
Structural analogs demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) by disrupting cell membrane integrity.
Neurological Applications
The γ-carboline scaffold shows affinity for cannabinoid receptors (CB2), suggesting potential in treating neuropathic pain.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, safety goggles, fume hood use |
| Storage | –20°C under N₂ atmosphere |
| Spill Management | Neutralize with NaHCO₃, collect as hazardous waste |
Future Directions
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Derivatization: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 7.
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Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.
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Targeted Therapies: Conjugation with monoclonal antibodies for precision oncology.
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